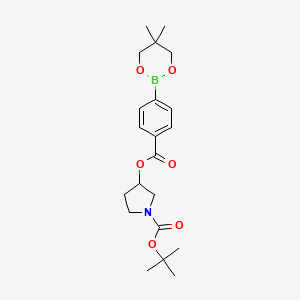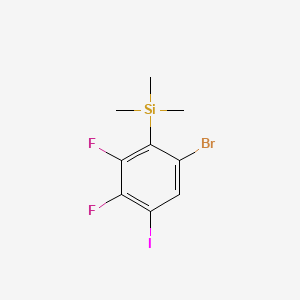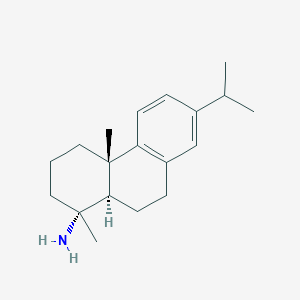
1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- is a complex organic compound with a unique structure that includes multiple rings and stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- typically involves multi-step organic reactions. The process may start with the formation of the phenanthrene core, followed by the introduction of the amine group and subsequent modifications to introduce the desired substituents and stereochemistry. Common reagents used in these reactions include organometallic reagents, reducing agents, and catalysts to facilitate specific transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Reaction conditions are carefully controlled to maintain the integrity of the stereocenters and achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Phenanthrenamine,1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-,(1R,4aS,10aR)- can be compared with other similar compounds, such as:
- 2,9(1H,3H)-Phenanthrenedione,4,4a,10,10a-tetrahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aR)-
- (1R)-1,2,3,3aβ,4,5,8,8aβ-Octahydro-1α,4α-dimethyl-7-(1-methylethyl)-4β,8β-epidioxyazulen-5β-ol
These compounds share structural similarities but differ in their specific substituents and stereochemistry, which can influence their chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H29N |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-amine |
InChI |
InChI=1S/C19H29N/c1-13(2)14-6-8-16-15(12-14)7-9-17-18(16,3)10-5-11-19(17,4)20/h6,8,12-13,17H,5,7,9-11,20H2,1-4H3/t17-,18-,19-/m1/s1 |
Clé InChI |
PEQIGHRRKFJPDA-GUDVDZBRSA-N |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)N)C |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


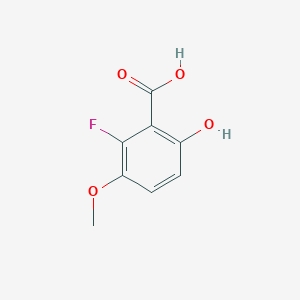
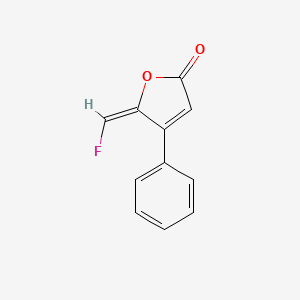
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B14032902.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
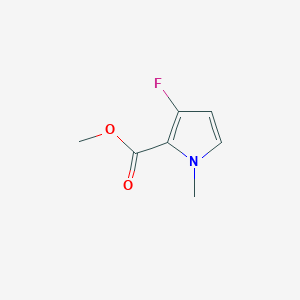
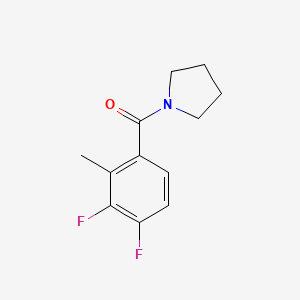
![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)
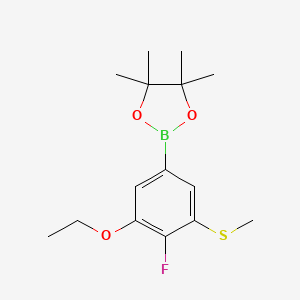

![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)

